molecular formula C19H14N6O3S2 B2471548 N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 1002008-58-3

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2471548
CAS RN: 1002008-58-3
M. Wt: 438.48
InChI Key: XCWUCUONIKOVHZ-UHFFFAOYSA-N
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Description

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H14N6O3S2 and its molecular weight is 438.48. The purity is usually 95%.
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Scientific Research Applications

Biological Activity of Sulfonamide Hybrids

Sulfonamide compounds, including those like N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, are recognized for their antimicrobial properties. The hybridization of sulfonamides with various heterocyclic moieties, such as quinoxaline, has led to a wide range of biological activities. These hybrids are especially noted for their efficacy against bacterial infections, showcasing their significance in the development of new antimicrobial agents (Ghomashi et al., 2022).

Antimalarial and Anticancer Potential

In addition to antimicrobial activity, certain sulfonamide derivatives, including those with quinoxaline moieties, have shown promising results in antimalarial and anticancer applications. Theoretical investigations and molecular docking studies suggest these compounds' effectiveness in inhibiting key biological processes related to malaria and cancer cells, demonstrating their potential in therapeutic applications (Fahim & Ismael, 2021).

Antimicrobial and Docking Studies

Further research into benzimidazole derivatives, which incorporate quinoxaline and similar moieties, has highlighted their potential in antimicrobial applications. These compounds have demonstrated significant inhibitory activity against various bacteria, further underscoring the versatility of sulfonamide-based compounds in developing new antibacterial agents. Docking studies provide insights into their mode of action, which is crucial for designing more effective antibacterial agents (Abdel-Motaal et al., 2020).

Biological Activity and Synthesis

Research on novel compounds containing the quinoxalin-2-yl moiety emphasizes their biological activity against bacterial strains. The synthesis of these compounds and their subsequent testing against Gram-positive and Gram-negative bacterial strains reveal their potential as effective antibacterial agents, further expanding the scope of sulfonamide-based compounds in medicinal chemistry (El-Gaby et al., 2003).

properties

IUPAC Name

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3S2/c26-30(27,16-9-3-8-15-17(16)24-29-23-15)25-19-18(20-11-12-5-4-10-28-12)21-13-6-1-2-7-14(13)22-19/h1-10H,11H2,(H,20,21)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWUCUONIKOVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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